molecular formula C21H24BrClN4O3 B15040649 N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide

N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide

Cat. No.: B15040649
M. Wt: 495.8 g/mol
InChI Key: DDUKOQUETNBXCN-WYMPLXKRSA-N
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Description

N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a combination of bromine, chlorine, and methoxy groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide typically involves multiple steps, starting with the preparation of the key intermediates. The process often includes:

    Formation of the hydrazide: This step involves the reaction of an appropriate hydrazine derivative with an acyl chloride or ester to form the hydrazide.

    Condensation reaction: The hydrazide is then reacted with an aldehyde or ketone to form the desired hydrazone.

    Substitution reactions: Bromination and chlorination reactions are carried out to introduce the bromine and chlorine atoms into the molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism by which N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide shares similarities with other hydrazide derivatives, such as:
    • N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide
    • N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide

Uniqueness

The uniqueness of N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H24BrClN4O3

Molecular Weight

495.8 g/mol

IUPAC Name

N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]acetamide

InChI

InChI=1S/C21H24BrClN4O3/c1-30-19-11-15(10-17(22)21(19)29)12-24-25-20(28)14-27-8-6-26(7-9-27)13-16-4-2-3-5-18(16)23/h2-5,10-12,29H,6-9,13-14H2,1H3,(H,25,28)/b24-12+

InChI Key

DDUKOQUETNBXCN-WYMPLXKRSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl)Br)O

Canonical SMILES

COC1=C(C(=CC(=C1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl)Br)O

Origin of Product

United States

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